molecular formula C21H18F3N3S B4631529 1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B4631529
M. Wt: 401.4 g/mol
InChI Key: WZPWXUHMFSDNSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds like "1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine" involves multiple steps, including ring closure reactions and the introduction of functional groups. For example, Halim and Ibrahim (2022) describe a process where ring opening followed by ring closure reactions are used to synthesize a novel compound, showcasing the typical methodologies employed in the creation of such intricate molecules (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for understanding their reactivity and properties. Advanced spectroscopic techniques and theoretical calculations, such as those performed by Halim and Ibrahim (2022), are often employed to elucidate the structure and confirm the formation of the desired compound. These analyses can include NMR, IR spectroscopy, and X-ray crystallography, providing detailed insights into the molecular geometry and electronic structure (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) described the synthesis of novel pyridine and fused pyridine derivatives, including compounds structurally related to 1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. These compounds were evaluated for their molecular docking potential towards GlcN-6-P synthase, showing moderate to good binding energies. Moreover, the derivatives exhibited antimicrobial and antioxidant activities, indicating their potential for further pharmacological exploration Flefel et al., 2018.

Heterocyclic Chemistry and Derivatives Synthesis

Rateb (2014) explored the reactivity of 6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine with various active methylene compounds, leading to the synthesis of several pyridopyrazolopyrimidine derivatives. This work highlights the versatility of this compound class in generating a diverse array of heterocyclic compounds with potential for further biological and chemical property studies Rateb, 2014.

Antimicrobial Activity of Thienopyrimidine Derivatives

Bhuiyan et al. (2006) focused on the synthesis of thienopyrimidine derivatives, showing pronounced antimicrobial activity. While not directly mentioning 1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this study underscores the potential of pyridine derivatives in developing new antimicrobial agents Bhuiyan et al., 2006.

Organic Light-Emitting Diodes (OLEDs)

Lee and Lee (2013) introduced benzo[4,5]thieno[2,3-b]pyridine derivatives as host materials for green and blue phosphorescent organic light-emitting diodes (OLEDs). Their research demonstrates the utility of pyridine derivatives in the development of high-efficiency OLEDs, showcasing a novel application beyond biological activity Lee & Lee, 2013.

properties

IUPAC Name

1-benzyl-6-(5-ethylthiophen-2-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3S/c1-3-15-9-10-18(28-15)17-11-16(21(22,23)24)19-13(2)26-27(20(19)25-17)12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPWXUHMFSDNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C(=NN3CC4=CC=CC=C4)C)C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-6-(5-ethylthiophen-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
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1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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